2-Methoxy-3-(methylthio)propanoic acid
Overview
Description
2-Methoxy-3-(methylthio)propanoic acid is a chemical compound with the molecular formula C6H10O2S. It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a propanoic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as methanol, methyl mercaptan, and propanoic acid.
Reaction Steps: The process involves a series of reactions including esterification, methylation, and thiolation. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the compound is produced using large reactors and continuous flow processes to ensure efficiency and consistency. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the methoxy and methylthio groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide (OH-) or alkyl halides are typically employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted propanoic acids and esters.
Scientific Research Applications
2-Methoxy-3-(methylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which 2-Methoxy-3-(methylthio)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may influence metabolic pathways, signaling cascades, or gene expression.
Comparison with Similar Compounds
2-Methoxy-3-methylpyrazine: Similar in structure but lacks the thio group.
2-Methyl-3-(methylthio)pyrazine: Similar but has a pyrazine ring instead of a propanoic acid backbone.
Uniqueness: 2-Methoxy-3-(methylthio)propanoic acid is unique due to its combination of methoxy and methylthio groups on a propanoic acid backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-methoxy-3-methylsulfanylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-8-4(3-9-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEOXNTXPBKXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CSC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374320-98-5 | |
Record name | 2-methoxy-3-(methylsulfanyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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